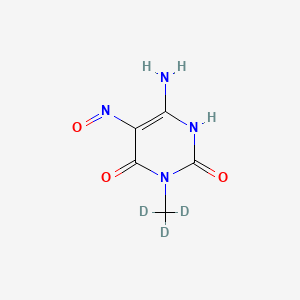
6-Amino-5-nitroso-3-methyluracil-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5-nitroso-3-methyluracil-d3 is a deuterated derivative of 6-Amino-5-nitroso-3-methyluracil. This compound is primarily used in biochemical and proteomics research. It has a molecular formula of C5H3D3N4O3 and a molecular weight of 173.14 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-nitroso-3-methyluracil-d3 typically involves the incorporation of deuterium atoms into the parent compound, 6-Amino-5-nitroso-3-methyluracil. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to meet research-grade standards .
化学反応の分析
Types of Reactions
6-Amino-5-nitroso-3-methyluracil-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-Amino-5-nitro-3-methyluracil, while reduction may produce 6-Amino-3-methyluracil .
科学的研究の応用
6-Amino-5-nitroso-3-methyluracil-d3 is used extensively in scientific research due to its unique properties:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving nucleic acid analogs and enzyme interactions.
Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用機序
The mechanism of action of 6-Amino-5-nitroso-3-methyluracil-d3 involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. The amino group allows for hydrogen bonding and interactions with nucleic acids and proteins, potentially affecting their function and stability .
類似化合物との比較
Similar Compounds
6-Amino-1-methyl-5-nitrosouracil: Similar in structure but with a methyl group at the 1-position instead of deuterium atoms.
6-Amino-1,3-dimethyluracil: Contains additional methyl groups, affecting its reactivity and applications.
Uniqueness
6-Amino-5-nitroso-3-methyluracil-d3 is unique due to the presence of deuterium atoms, which can influence its physical and chemical properties. This isotopic labeling is particularly useful in research applications, such as tracing metabolic pathways and studying reaction mechanisms .
特性
IUPAC Name |
6-amino-5-nitroso-3-(trideuteriomethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-9-4(10)2(8-12)3(6)7-5(9)11/h6H2,1H3,(H,7,11)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDXLMQIDACJSU-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide](/img/structure/B587198.png)




![1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene](/img/structure/B587212.png)

